2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Description

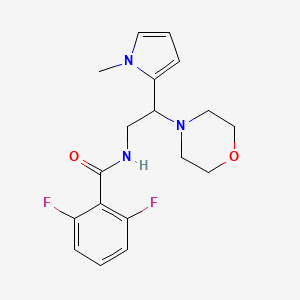

2,6-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic benzamide derivative featuring a 2,6-difluorophenyl core linked to a morpholinoethylamine side chain substituted with a 1-methylpyrrole group. The compound’s structure combines fluorine atoms (enhancing metabolic stability and lipophilicity) with a morpholine ring (improving solubility) and a pyrrole heterocycle (influencing electronic properties and binding interactions). While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds targeting kinase inhibition, cancer, or viral infections .

Properties

IUPAC Name |

2,6-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCFWULHPQTDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20F2N4O. The compound features a benzamide core with difluoro and morpholino substituents, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter systems.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been found to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro tests indicate that it can inhibit the growth of drug-resistant bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Cancer Cell Lines : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed IC50 values in the low micromolar range, indicating potent anticancer effects.

Cell Line IC50 (µM) Mechanism MCF-7 5.0 Apoptosis induction A549 4.5 Cell cycle arrest -

Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it exhibits low toxicity in animal models at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural differentiators and similarities to analogs are summarized below:

Key Observations:

Core Structure: All compounds share a benzamide backbone, but substitution patterns vary significantly. The 2,6-difluoro motif in the target compound and L11 enhances metabolic stability compared to non-fluorinated analogs .

Morpholinoethyl Group: Present in the target compound and derivatives, this group likely improves aqueous solubility and bioavailability compared to hydrophobic substituents like phenylthio (L11) or trifluoromethylcyclopropyl (Enamine compound) .

Heterocyclic Substituents : The 1-methylpyrrole group in the target compound may engage in π-π stacking or hydrogen bonding in biological targets, contrasting with pyrazole () or oxadiazole () groups, which are more polar and may reduce membrane permeability .

Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving amide coupling (e.g., LiHMDS as a base), purification via column chromatography, and characterization by NMR/HRMS .

Pharmacokinetic and Spectroscopic Comparisons

- Solubility : Morpholine-containing compounds (target, ) are expected to exhibit higher solubility than analogs with trifluoromethyl groups (Enamine compound) or phenylthio moieties (L11) due to morpholine’s hydrophilic nature .

- Spectroscopy : The 13C NMR spectrum of L11 (δ 170.51 for the carbonyl group) aligns with the target compound’s expected benzamide signals, while side-chain substituents (e.g., pyrrole δ 120–140 ppm) would differ from pyrazole or oxadiazole shifts .

Research Implications and Limitations

Further studies should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.